2-Chloro-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-Chloro-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrazine rings. The presence of chlorine and trifluoromethyl groups makes it an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with 2-aminopyrazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorine atom in the compound can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrazine ring can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or DMF.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 2-amino-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine or 2-thio-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine.
Oxidation Products: Oxidized derivatives of the pyrazine ring.
Reduction Products: Reduced derivatives of the pyrazine ring.
Scientific Research Applications
Chemistry
The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a building block for bioactive molecules.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors. The trifluoromethyl group often enhances the compound’s metabolic stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Amino-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine
- 2-Thio-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine
Uniqueness
The combination of the pyrazine and pyrimidine rings, along with the trifluoromethyl and chlorine substituents, makes 2-Chloro-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine unique. This structure imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.
Properties
Molecular Formula |
C9H4ClF3N4 |
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Molecular Weight |
260.60 g/mol |
IUPAC Name |
2-chloro-4-pyrazin-2-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C9H4ClF3N4/c10-8-16-5(6-4-14-1-2-15-6)3-7(17-8)9(11,12)13/h1-4H |
InChI Key |
PDCCCNZSQICZDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=CC(=NC(=N2)Cl)C(F)(F)F |
Origin of Product |
United States |
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